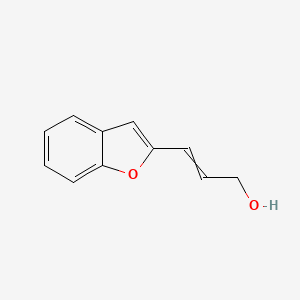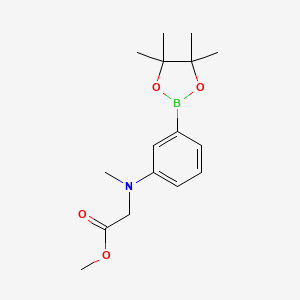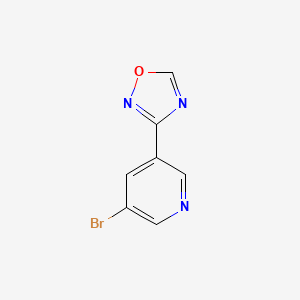
Methyl 4,4-dimethoxypentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,4-dimethoxypentanoate is an organic compound with the molecular formula C8H16O4. It is a methyl ester derivative of pentanoic acid, characterized by the presence of two methoxy groups attached to the fourth carbon of the pentanoate chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4,4-dimethoxypentanoate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethoxypentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,4-dimethoxypentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4-dimethoxypentanoic acid or 4,4-dimethoxypentanone.
Reduction: Formation of 4,4-dimethoxypentanol.
Substitution: Formation of various substituted pentanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4,4-dimethoxypentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methyl 4,4-dimethoxypentanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 4,4-dimethoxypentanoic acid and methanol. The pathways involved in its metabolism can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4,4-dimethyl-3-oxopentanoate: Similar in structure but with a ketone group instead of methoxy groups.
Methyl pentanoate: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
Ethyl 4,4-dimethoxypentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4,4-dimethoxypentanoate is unique due to the presence of two methoxy groups, which significantly influence its reactivity and chemical behavior
Propriétés
Numéro CAS |
52128-61-7 |
|---|---|
Formule moléculaire |
C8H16O4 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
methyl 4,4-dimethoxypentanoate |
InChI |
InChI=1S/C8H16O4/c1-8(11-3,12-4)6-5-7(9)10-2/h5-6H2,1-4H3 |
Clé InChI |
LJUGGVUDXRWTGO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)


![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)




![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)


